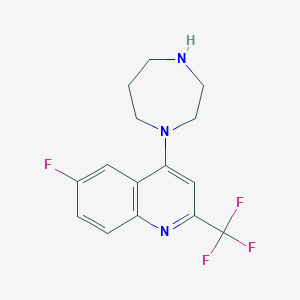

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline” is a chemical compound with the formula C15H16F3N3. It is used for research purposes .

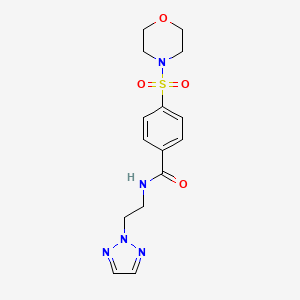

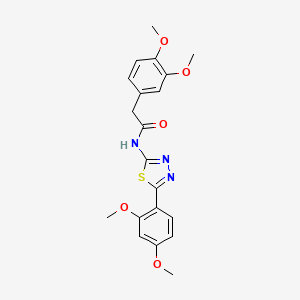

Molecular Structure Analysis

The molecular structure of this compound includes a diazepan ring attached to a quinoline ring, which is further substituted with fluorine and trifluoromethyl groups . The exact 3D structure and conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.30 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions would need to be determined experimentally .Scientific Research Applications

Hemodynamic Effects in Coronary Patients

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline has shown potential in the medical field, particularly in the context of anesthesia prior to and during extracorporeal circulation in coronary-surgical patients. One study compared this compound with its predecessors, diazepam (Valium) and flunitrazepam (Rohypnol), highlighting its hemodynamic effects and utility in the induction of anesthesia and as an adjuvant due to its hemodynamic impact (Schleussner et al., 1981).

CNS Effects and Psychomotor Function

The effects of this compound on the central nervous system and psychomotor function have also been studied. Flosequinan, a chemically novel quinolone vasodilator structurally related to this compound, was compared with diazepam in a study involving healthy volunteers. The study evaluated the psychomotor function and mood ratings and concluded that flosequinan had no central nervous system depressant effects, despite the occurrence of headaches in some volunteers (King et al., 1991).

Comparative Hemodynamic Study during Cardiopulmonary Bypass

A comparative hemodynamic study during cardiopulmonary bypass between midazolam and diazepam, drugs structurally similar to this compound, revealed subtle differences in pharmacologic actions. Diazepam caused more pronounced arterial and venous dilation when used with constant flow on cardiopulmonary bypass, indicating the nuanced differences in the hemodynamic profiles of these compounds (Samuelson et al., 1981).

Effects on Neuromuscular Transmission

Fluorinated 4-quinolones, a category that includes this compound, have been reported to block neuromuscular transmission. This finding is particularly relevant in the context of myasthenia gravis patients, where the use of these antibiotics can exacerbate muscle weakness (Sieb, 1998).

Metabolite Analysis in Pharmacokinetics

The compound has also been a subject in pharmacokinetics research. A study involving DX-8951, a novel camptothecin analog, identified urinary metabolites in rats and humans, advancing our understanding of the drug metabolism and potential therapeutic applications (Atsumi et al., 2001).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(1,4-diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPCTRPHCUDOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2638445.png)

![3,5-Dimethyl-4-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2638449.png)

![2-[(4-Butylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638452.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2638454.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2638455.png)

![(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2638458.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2638460.png)

![N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea](/img/structure/B2638466.png)